spiro[1,3-benzoxazine-2,1'-cycloheptan]-4(3H)-one
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Overview
Description
Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one is a heterocyclic compound characterized by a spiro linkage between a benzoxazine ring and a cycloheptane ring This compound is notable for its unique structural features, which contribute to its diverse chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one typically involves the modification of formyl groups in compounds containing an asymmetric spiro carbon atom . One common method includes the reaction of benzoxazine derivatives with cycloheptanone under specific conditions to form the spiro compound. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production methods for spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo photochromic and thermochromic changes, which can alter its chemical and physical properties in response to external stimuli . These changes can influence various biological and chemical processes, making it a versatile compound for research and application .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spiro linkage and exhibit photochromic properties.
Spirooxazines: Similar to spiropyrans, spirooxazines also undergo photochromic changes and have applications in advanced materials.
Uniqueness
Spiro[1,3-benzoxazine-2,1’-cycloheptan]-4(3H)-one is unique due to its specific structural configuration, which combines the benzoxazine and cycloheptane rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,1'-cycloheptane]-4-one |
InChI |
InChI=1S/C14H17NO2/c16-13-11-7-3-4-8-12(11)17-14(15-13)9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2,(H,15,16) |
InChI Key |
FHEGZMBTBNTEFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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